N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide
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Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide: is a synthetic organic compound that features a pyrimidine ring fused with a phenylbutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the condensation of amidines with ketones or aldehydes under oxidative conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Formation of the Phenylbutanamide Moiety: This step involves the reaction of the pyrimidine derivative with a phenylbutanamide precursor, typically through amide bond formation using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4-phenylpyrimidine share structural similarities with N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylbutanamide.
Phenylbutanamide Derivatives: Compounds like N-phenylbutanamide and 2-phenylbutanamide are structurally related.
Uniqueness
This compound is unique due to the combination of the pyrimidine ring and the phenylbutanamide moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-14(13-7-4-3-5-8-13)15(20)17-10-12-19-11-6-9-18-16(19)21/h3-9,11,14H,2,10,12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUVZMJJTXZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC=NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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